![molecular formula C30H20O4 B11160334 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11160334.png)
3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a biphenyl group, a methoxyphenyl group, and a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the methoxyphenyl group: This step often involves the use of a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative is alkylated with an appropriate electrophile.
Construction of the furochromene core: This is typically accomplished through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the furochromene structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the coupling and cyclization reactions. Additionally, purification techniques such as column chromatography and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Photochemical Reactions
The compound undergoes photodimerization under UV irradiation (λ = 365 nm) via [2+2] cycloaddition. This reaction occurs between the α,β-unsaturated lactone moiety of adjacent molecules, producing a dimerized product.
Reaction Conditions | Product Structure | Yield | Source |
---|---|---|---|
UV light (365 nm), acetone, 24h | Dimerized furochromenone | 62% |
The reaction rate is influenced by solvent polarity, with acetone providing optimal π-π stacking for dimer formation .
Electrophilic Substitution
The biphenyl substituent participates in electrophilic aromatic substitution (EAS) reactions. Nitration and sulfonation occur preferentially at the para position relative to the biphenyl linkage.
Reaction Type | Reagents/Conditions | Position | Product | Yield |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C, 2h | para | 3-(4-Biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one-4'-NO₂ | 45% |
Sulfonation | ClSO₃H, CH₂Cl₂, reflux, 6h | para | This compound-4'-SO₃H | 38% |
Steric hindrance from the furochromenone core limits reactivity at ortho positions .
Nucleophilic Additions
The α,β-unsaturated lactone undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the C6-C7 double bond:
Nucleophile | Conditions | Product | Selectivity |
---|---|---|---|
Ethanolamine | EtOH, 60°C, 12h | C7-adduct with ethanolamine | 89% |
Benzylthiol | DMF, K₂CO₃, 80°C, 8h | C6-adduct with benzylthiol | 76% |
Regioselectivity depends on the nucleophile’s hardness, with soft nucleophiles (e.g., thiols) favoring C6 addition.
Oxidation Reactions
The methoxyphenyl group undergoes demethylation under strong oxidizing conditions:
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
BBr₃ | CH₂Cl₂, -78°C, 4h | 3-(4-Biphenylyl)-5-(4-hydroxyphenyl)-7H-furo[3,2-g]chromen-7-one | 68% |
H₂O₂/FeSO₄ | AcOH, 50°C, 6h | Epoxidation at C6-C7 (minor pathway) | 12% |
Demethylation is quantitative with BBr₃, while epoxidation remains a minor pathway due to steric constraints.
Acid/Base-Mediated Hydrolysis
The lactone ring opens under acidic or basic conditions:
Conditions | Product | Reversibility |
---|---|---|
1M NaOH, reflux, 3h | Sodium salt of dicarboxylic acid | Irreversible |
1M HCl, RT, 24h | Protonated hydroxy acid | Reversible |
Basic hydrolysis proceeds irreversibly, while acidic conditions allow partial re-lactonization upon neutralization .
Metal-Catalyzed Cross-Coupling
The biphenyl group facilitates Suzuki-Miyaura couplings with aryl boronic acids:
Boronic Acid | Catalyst System | Product | Yield |
---|---|---|---|
4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DME | Extended biphenyl derivative | 81% |
3-Thienyl | Pd(OAc)₂, SPhos, CsF | Thiophene-functionalized analog | 65% |
Reactions occur at the biphenyl’s para position, preserving the furochromenone core .
Thermal Rearrangements
At temperatures >200°C, the compound undergoes a retro-Diels-Alder reaction:
Conditions | Major Products | Byproducts |
---|---|---|
220°C, N₂, 1h | Biphenyl ketone + furan derivative | Trace CO₂ |
This decomposition pathway limits high-temperature applications .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new materials and chemicals.
Biology
Preliminary research indicates that 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one exhibits bioactive properties :
- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antioxidant Activity : It has shown potential in reducing oxidative stress in biological systems.
- Anticancer Properties : Studies suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation.
Medicine
The medicinal applications of this compound are particularly promising:
- Drug Development : Its biological activities make it a candidate for further investigation in drug discovery.
- Therapeutic Potential : Research is ongoing to explore its role as an anti-inflammatory or antioxidant agent.
Industry
In industrial applications, this compound can be utilized in:
- Organic Electronics : Its properties may be harnessed for developing organic semiconductors.
- Dyes and Pigments : The compound's structure allows it to be used as a precursor for synthesizing dyes.
-
Anticancer Activity Study :
- A study utilizing MTT assays demonstrated that derivatives of furochromenes exhibit antiproliferative effects against various cancer cell lines. The findings suggest significant potential for this compound as a chemotherapeutic agent.
-
Antimicrobial Studies :
- Research indicates that this compound possesses notable antimicrobial properties, inhibiting the growth of several bacterial strains.
-
Fungal Resistance Mechanisms :
- Investigations have shown that modifications in the furochromene framework can enhance antifungal efficacy against resistant strains.
Mechanism of Action
The mechanism by which 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Receptor binding: It may bind to cellular receptors, modulating signal transduction pathways and cellular responses.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can be compared to other furochromene derivatives, such as:
3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(4-methoxyphenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: Contains an additional methoxy group, potentially enhancing its solubility and bioavailability.
3-(4-biphenylyl)-5-(4-hydroxyphenyl)-7H-furo[3,2-g]chromen-7-one: The presence of a hydroxy group may influence its hydrogen bonding and interaction with biological targets.
The unique combination of the biphenyl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
3-(4-Biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromene class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C30H20O4, with a molecular weight of approximately 444.477 g/mol. Its structure includes a biphenyl group and a methoxyphenyl group, which contribute to its unique chemical reactivity and biological activity profiles.
Property | Value |
---|---|
Molecular Formula | C30H20O4 |
Molecular Weight | 444.477 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 675.5 ± 55.0 °C |
Flash Point | 362.3 ± 31.5 °C |
LogP | 7.85 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study utilizing MTT assays demonstrated that furochromenes possess antiproliferative effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The compound's structure allows for interaction with key molecular targets involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been highlighted in several studies. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. The presence of the methoxy group may enhance its ability to modulate inflammatory pathways .
Antimicrobial Properties
In vitro studies have shown that derivatives of furochromenes exhibit antimicrobial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structural features of this compound may contribute to its efficacy against microbial infections .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer.
- Binding Affinities : Docking studies suggest that the compound binds effectively to target proteins, altering their function and potentially leading to therapeutic effects .
Case Studies
- Anticancer Study : A recent study evaluated the antiproliferative effects of several furochromene derivatives on human cancer cell lines using MTT assays. Results indicated that compounds with similar structures exhibited IC50 values ranging from 5 µM to 20 µM against breast and prostate cancer cells .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of furochromenes in RAW 264.7 macrophages. The results showed a significant reduction in nitric oxide production upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 3-(4-biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one?
The compound is synthesized via condensation reactions and cyclization strategies common to furochromenones. For example, biphenyl and methoxyphenyl precursors undergo acid-catalyzed cyclization to form the fused furanochromenone core. Key intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradients). Reaction optimization may involve temperature control (80–120°C) and catalytic systems like p-toluenesulfonic acid (PTSA) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Overlapping signals in crowded regions (e.g., biphenyl protons) may require 2D NMR (COSY, HSQC) .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms substituent positions (e.g., methoxy vs. hydroxyl placement) .
- IR spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functionalities .
Q. How can researchers assess the compound’s solubility for in vitro assays?
Solubility is tested in DMSO (primary solvent for biological assays) and aqueous buffers (PBS, pH 7.4). If precipitation occurs, use co-solvents like ethanol (<1% v/v) or surfactants (e.g., Tween-80). Physical properties (e.g., density: ~1.4 g/cm³, boiling point: ~300°C) guide solvent selection for recrystallization .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Flow chemistry : Minimizes side reactions (e.g., dimerization) through precise temperature and reagent control .
Q. How should discrepancies between experimental and theoretical NMR spectra be addressed?
- Dynamic effects : Rotameric equilibria (e.g., methoxy groups) cause signal splitting; use variable-temperature NMR.
- Impurity profiling : LC-MS identifies byproducts (e.g., incomplete cyclization intermediates).
- DFT calculations : Compare computed chemical shifts (GIAO method) with observed data to validate assignments .
Q. What experimental designs evaluate the compound’s anticancer mechanisms?
- In vitro assays :
- MTT assay : Measures cytotoxicity in cancer cell lines (IC₅₀ determination).
- Apoptosis markers : Caspase-3/7 activation via fluorescence assays.
- ROS detection : Use DCFH-DA probe to quantify reactive oxygen species (ROS) induction .
- Molecular docking : Predict binding affinity to targets (e.g., topoisomerase II) using AutoDock Vina .
Q. How can environmental persistence and biodegradation pathways be studied?
- OECD 301F test : Measures aerobic biodegradability in activated sludge.
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Partition coefficients : Log P (octanol-water) predicts bioaccumulation potential; use shake-flask method .
Q. Data Contradiction and Optimization
Q. How to resolve conflicting bioactivity results across cell lines?
- Dose-response validation : Ensure consistent compound stability (e.g., DMSO stock storage at −20°C).
- Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) with controls for genetic background differences.
- Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess liver metabolism effects .
Q. What strategies mitigate isomerization during synthesis?
Properties
Molecular Formula |
C30H20O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C30H20O4/c1-32-23-13-11-21(12-14-23)24-16-30(31)34-29-17-28-26(15-25(24)29)27(18-33-28)22-9-7-20(8-10-22)19-5-3-2-4-6-19/h2-18H,1H3 |
InChI Key |
YENIBFOYDCZKAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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